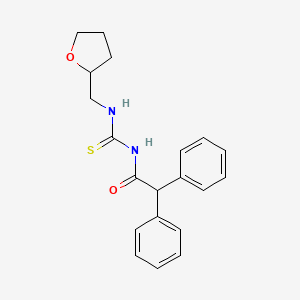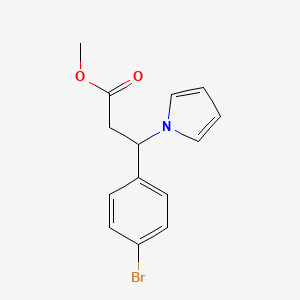
methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as MBPP, is an organic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. MBPP is a derivative of phenylpropanoic acid, and has been found to have a wide range of applications in these fields.
Applications De Recherche Scientifique
Synthesis of Highly Active Palladium Catalysts Methyl 3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoate and related compounds have been explored in the synthesis of catalysts, particularly in the formation of palladium-based catalysts for Suzuki-type C−C coupling reactions. The use of bis(oxazolinyl)pyrroles as new monoanionic tridentate supporting ligands has shown to produce highly active catalysts for these coupling reactions, demonstrating the utility of such compounds in enhancing catalytic activity under relatively mild conditions (Mazet & Gade, 2001).
Glycolic Acid Oxidase Inhibition Research has also identified the utility of pyrrole derivatives in the inhibition of glycolic acid oxidase (GAO), a therapeutic target for conditions such as Primary Hyperoxaluria. Compounds with the pyrrole structure, when modified with large lipophilic substituents, have shown potent in vitro inhibition of GAO, indicating potential for therapeutic application. The specific structural requirements elucidated from these studies highlight the critical nature of the acidic functions on the 1H-pyrrole-2,5-dione nucleus for potent GAO inhibition (Rooney et al., 1983).
Coordination Environment in Phenylmercury(II) Complexes Studies on the coordination environment and properties of new phenylmercury(II) β-oxodithioester complexes have provided insights into how ligand frameworks influence metal-ligand interactions. Compounds analogous to this compound have been synthesized and characterized, revealing their potential in the development of materials with unique luminescence characteristics and semiconducting nature. These findings suggest applications in materials science, particularly in the development of new luminescent materials and semiconductors (Rajput et al., 2015).
Propriétés
IUPAC Name |
methyl 3-(4-bromophenyl)-3-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-14(17)10-13(16-8-2-3-9-16)11-4-6-12(15)7-5-11/h2-9,13H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUSGUPFKOTZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)



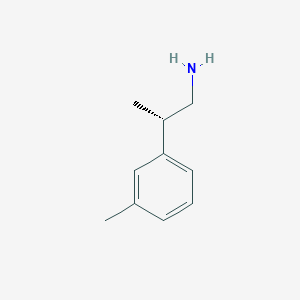
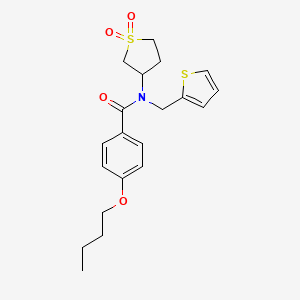
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)
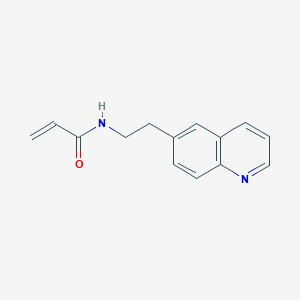
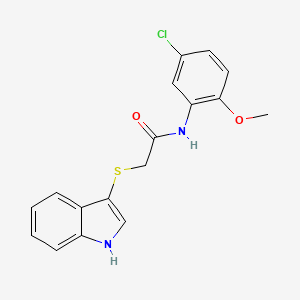
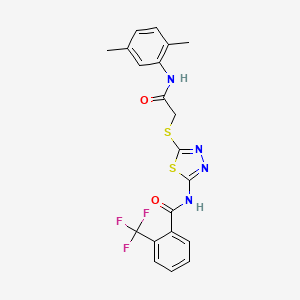
![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)

